5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a fluorinated organic compound that belongs to the class of nitrogen-containing heterocycles. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the introduction of the difluoromethoxy group into the tetrahydroisoquinoline scaffold. One common method includes the etherification of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction often requires the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the etherification process .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves continuous flow processes and recycling of reagents to minimize waste and reduce costs. The use of advanced catalytic systems and automated reactors helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Scientific Research Applications
5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Trifluoromethoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
Comparison: Compared to its analogs, 5-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug design and material science .
Properties
Molecular Formula |
C10H11F2NO |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3,10,13H,4-6H2 |
InChI Key |
LXIIDDMPFGDQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)OC(F)F |
Origin of Product |
United States |
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